molecular formula C8H11BO B12615016 4-(Dimethylboranyl)phenol CAS No. 885475-27-4

4-(Dimethylboranyl)phenol

Cat. No.: B12615016
CAS No.: 885475-27-4
M. Wt: 133.99 g/mol
InChI Key: PLNHWVNUOZBENQ-UHFFFAOYSA-N
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Description

4-(Dimethylboranyl)phenol is an organic compound that features a phenol group substituted with a dimethylboranyl group

Preparation Methods

The synthesis of 4-(Dimethylboranyl)phenol can be achieved through several methods. One common approach involves the reaction of phenol with dimethylborane under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

4-(Dimethylboranyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as chromic acid.

    Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Major Products: The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols.

Scientific Research Applications

4-(Dimethylboranyl)phenol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylboranyl)phenol involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can affect the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

4-(Dimethylboranyl)phenol can be compared with other phenolic compounds such as:

    Phenol: The simplest phenolic compound, used as a disinfectant and precursor for various chemicals.

    4-Methylphenol:

    4-Chlorophenol: Used in the production of herbicides and antiseptics.

    Uniqueness: The presence of the dimethylboranyl group in this compound imparts unique chemical properties, such as increased reactivity and the ability to form stable complexes with metal ions.

Properties

CAS No.

885475-27-4

Molecular Formula

C8H11BO

Molecular Weight

133.99 g/mol

IUPAC Name

4-dimethylboranylphenol

InChI

InChI=1S/C8H11BO/c1-9(2)7-3-5-8(10)6-4-7/h3-6,10H,1-2H3

InChI Key

PLNHWVNUOZBENQ-UHFFFAOYSA-N

Canonical SMILES

B(C)(C)C1=CC=C(C=C1)O

Origin of Product

United States

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